molecular formula C13H22N6O2S B570234 N-(3-Azidopropyl)biotinamide CAS No. 908007-17-0

N-(3-Azidopropyl)biotinamide

Cat. No.: B570234
CAS No.: 908007-17-0
M. Wt: 326.419
InChI Key: SWODDJWJUGOAQB-NHCYSSNCSA-N
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Description

N-(3-Azidopropyl)biotinamide is a biotin derivative with a terminal azide group. This compound is widely used in biochemical research due to its ability to undergo click chemistry reactions, particularly azide-alkyne cycloaddition. This property makes it a valuable tool for labeling and detecting biomolecules, such as DNA, proteins, and oligonucleotides .

Mechanism of Action

Target of Action

N-(3-Azidopropyl)biotinamide, also known as Biotin-azide, is a form of biotin with a terminal azide group . The primary targets of this compound are various alkynylated molecules, such as DNA, oligonucleotides, and proteins . These targets play crucial roles in biological processes, including gene expression, protein synthesis, and cellular functions.

Mode of Action

Biotin-azide interacts with its targets through a copper-catalyzed click reaction with terminal alkynes . This reaction enables the incorporation of biotin and biotin derivatives into biomolecules that contain alkyne groups through azide-alkyne cycloaddition . This process results in the formation of biotinylated conjugates .

Biochemical Pathways

The biochemical pathways affected by Biotin-azide primarily involve the conjugation of biotin and its derivatives to various biomolecules . This process is achieved through the widely recognized click chemistry methodology . The downstream effects include the detection of these biotinylated molecules using streptavidin, avidin, or NeutrAvidin biotin-binding proteins .

Result of Action

The molecular and cellular effects of Biotin-azide’s action primarily involve the specific labeling of various alkynylated molecules . The binding of biotin to avidin or streptavidin can be employed in downstream affinity applications, such as the isolation of biotinylated molecules or their interaction with streptavidin conjugates .

Action Environment

The action, efficacy, and stability of Biotin-azide can be influenced by various environmental factors. It’s worth noting that the copper-catalyzed click reaction, which is central to Biotin-azide’s mode of action, typically requires an aqueous environment .

Biochemical Analysis

Biochemical Properties

N-(3-Azidopropyl)biotinamide interacts with various biomolecules in biochemical reactions. It undergoes a copper-catalyzed click reaction with terminal alkynes, enabling the incorporation of biotin and biotin derivatives into biomolecules that contain alkyne groups through azide-alkyne cycloaddition .

Cellular Effects

The effects of this compound on cells and cellular processes are largely determined by the biomolecules it interacts with. The binding of biotin to avidin or streptavidin can be employed in downstream affinity applications, such as the isolation of biotinylated molecules or their interaction with streptavidin conjugates .

Molecular Mechanism

This compound exerts its effects at the molecular level through binding interactions with biomolecules. It can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups .

Preparation Methods

Synthetic Routes and Reaction Conditions: N-(3-Azidopropyl)biotinamide is synthesized through a multi-step process. The synthesis typically begins with the preparation of biotin, which is then modified to introduce the azide group. The key steps involve:

Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis of this compound on a larger scale would likely follow similar steps as the laboratory synthesis, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions: N-(3-Azidopropyl)biotinamide primarily undergoes click chemistry reactions, specifically:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

N-(3-Azidopropyl)biotinamide has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: N-(3-Azidopropyl)biotinamide is unique due to its simple structure and efficient participation in copper-catalyzed azide-alkyne cycloaddition. This makes it a versatile and widely used reagent in various biochemical applications .

Properties

IUPAC Name

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-(3-azidopropyl)pentanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N6O2S/c14-19-16-7-3-6-15-11(20)5-2-1-4-10-12-9(8-22-10)17-13(21)18-12/h9-10,12H,1-8H2,(H,15,20)(H2,17,18,21)/t9-,10-,12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWODDJWJUGOAQB-NHCYSSNCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C(S1)CCCCC(=O)NCCCN=[N+]=[N-])NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCCN=[N+]=[N-])NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N6O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301343599
Record name N-(3-Azidopropyl)biotinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301343599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.42 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

908007-17-0
Record name N-(3-Azidopropyl)biotinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301343599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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